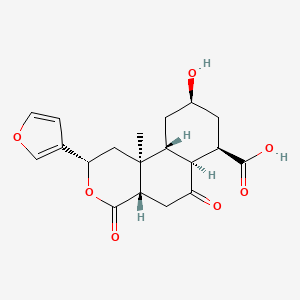
(±)11(12)-EET-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)11(12)-EET-d11 contains 11 deuterium atoms at the 16, 16/', 17, 17/', 18, 18/', 19, 19/', 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of (±)11(12)-DiHETrE by GC- or LC-mass spectrometry. (±)11(12)-EET is biosynthesized from arachidonic acid in rat and rabbit liver microsomes by CYP450. (±)11(12)-EET has been shown, along with (±)8(9)-EET, to play a role in the recovery of depleted Ca
Applications De Recherche Scientifique
Role in Electronic Energy Transfer
Electronic Energy Transfer (EET) is crucial in various biological processes and technological applications. EET can occur over large distances involving many molecules, and its study has been advanced by spectroscopic techniques and data processing. This research offers insights for developing advanced molecular sensors, artificial light harvesters, and fluorescent labels (Ziessel & Harriman, 2011).
Influence on Astrocyte Function and Cerebral Microcirculation
Epoxyeicosatrienoic acids (EETs), including 11,12-EET, are products of arachidonic acid metabolism in astrocytes. These EETs play a role in dilating cerebral arterioles and enhancing K+ current in vascular smooth muscle cells, suggesting a role for astrocytes in cerebral microcirculation control (Alkayed et al., 1996).
Application in Neovasculogenesis
Research shows that 11,12-epoxyeicosatrienoic acid significantly induces neovasculogenesis in human endothelial progenitor cells. This process involves the activation of various signaling pathways, suggesting a substantial role of 11,12-EET in vascular tissue repair and neovasculogenesis (Hung et al., 2022).
Role in Cardioprotection
Studies have shown that 11,12-EET can protect the myocardium from ischemia/reperfusion injury by affecting Ca(2+)-handling proteins. This finding indicates that 11,12-EET could be a potential therapeutic agent for heart-related diseases (Wang et al., 2007).
Propriétés
Formule moléculaire |
C20H21D11O3 |
|---|---|
Poids moléculaire |
331.5 |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |
Clé InChI |
DXOYQVHGIODESM-RTPNYERZSA-N |
SMILES |
[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])/C=CC[C@@H]1[C@@H](O1)C/C=CC/C=CCCCC(O)=O |
Synonymes |
(±)11(12)-EpETrE-d11 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B1151916.png)

![sodium;(3R,5S)-7-[4-(4-fluorophenyl)-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-(hydroxymethyl)-6-[(2S)-1-hydroxypropan-2-yl]pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1151921.png)
![(9S)-9-(1,2-dihydroxyethyl)-7-[(2R,4S,5R)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1151922.png)